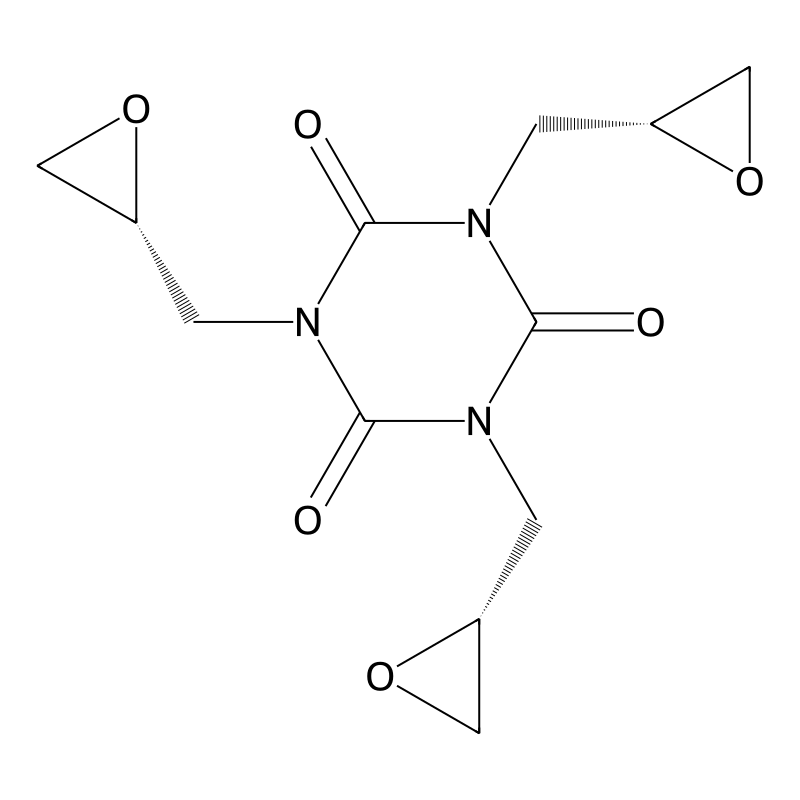

(R,R,R)-Triglycidyl Isocyanurate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(R,R,R)-Triglycidyl Isocyanurate (TRG-IC) is a less common variant of Triglycidyl Isocyanurate (TGIC), a well-established industrial resin precursor. While TGIC typically consists of a mixture of stereoisomers, (R,R,R)-TRG-IC specifically refers to the isomer with all three epoxide groups in the R configuration []. This specific configuration grants (R,R,R)-TRG-IC some unique properties that make it interesting for scientific research.

Potential for Epoxy Resins with Enhanced Properties

The stereochemistry of (R,R,R)-TRG-IC can influence the properties of the cured epoxy resins derived from it. Studies have explored the possibility of using (R,R,R)-TRG-IC to produce epoxy resins with improved thermal stability, mechanical strength, and chemical resistance compared to those derived from standard TGIC []. This is because the specific arrangement of the epoxide groups in (R,R,R)-TRG-IC can lead to a more ordered and densely packed polymer network during curing [, ].

Applications in Composite Materials Research

(R,R,R)-TRG-IC is being investigated for its potential use in the development of advanced composite materials. Research suggests that (R,R,R)-TRG-IC can act as a matrix material for composites, offering good adhesion to reinforcing fibers and improved mechanical properties compared to standard TGIC-based composites []. This makes (R,R,R)-TRG-IC a promising candidate for applications requiring high-performance composites, such as in aerospace and automotive industries [].

(R,R,R)-Triglycidyl Isocyanurate, commonly referred to as Triglycidyl Isocyanurate, is a white crystalline solid with the molecular formula C₁₂H₁₅N₃O₆ and a molecular weight of 297.26 g/mol. It is a triazine derivative characterized by three epoxide groups, making it a highly reactive compound. This compound is primarily used as a cross-linking agent in various industrial applications, particularly in powder coatings and electrical insulation materials. Its structure includes three oxirane (epoxy) groups attached to an isocyanurate core, which contributes to its unique properties and reactivity .

- Epoxide Reactions: The epoxide groups can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of cross-linked networks.

- Polymerization: It can polymerize under heat or in the presence of catalysts, which is crucial for its application in coatings and adhesives .

- Hydrolysis: In moist environments, Triglycidyl Isocyanurate can hydrolyze to form various degradation products, including isocyanuric acid .

Triglycidyl Isocyanurate exhibits notable biological activities:

- Antineoplastic Properties: It has been shown to inhibit the growth of non-small-cell lung cancer cells via activation of the p53 pathway, leading to apoptosis in cancer cells .

- Mutagenicity: Studies indicate that it can induce mutations and chromosomal aberrations in various cell lines, suggesting potential genotoxic effects .

- Cytotoxicity: The compound's ability to alkylate DNA contributes to its cytotoxic effects, making it a subject of interest for cancer research .

Several methods are employed to synthesize Triglycidyl Isocyanurate:

- Reaction of Isocyanuric Acid with Epichlorohydrin: This method involves treating isocyanuric acid with epichlorohydrin in the presence of a base to form the triglycidyl derivative.

- Direct Epoxidation: Using peracids or other oxidizing agents on suitable precursors can yield Triglycidyl Isocyanurate directly .

Triglycidyl Isocyanurate finds extensive use across various industries:

- Powder Coatings: It serves as a cross-linker in polyester and acrylic powder coatings, enhancing durability and resistance to chemicals and heat.

- Electrical Insulation: Its excellent insulating properties make it suitable for printed circuit boards and electrical laminates .

- Adhesives and Sealants: The compound's reactivity allows it to be used in formulating high-performance adhesives and sealants.

Research has demonstrated several interactions involving Triglycidyl Isocyanurate:

- DNA Binding Studies: It has been shown to covalently bind to DNA in vivo, indicating potential risks associated with exposure .

- Toxicokinetics: Studies suggest rapid plasma elimination following intravenous administration, with metabolites detected over time .

Triglycidyl Isocyanurate shares similarities with several compounds but retains unique characteristics due to its specific structure. Here are some comparable compounds:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| Epoxy Resin | Thermosetting polymer | Widely used for coatings; less reactive than Triglycidyl Isocyanurate. |

| Diglycidyl Ether of Bisphenol A | Bisphenol-derived epoxy | Common in adhesives; lower toxicity profile. |

| Glycidyl Methacrylate | Methacrylate-based epoxy | Used in coatings; different polymerization behavior. |

Uniqueness

Triglycidyl Isocyanurate stands out due to its triazine core and multiple epoxide functionalities, which provide enhanced reactivity and biological activity compared to other epoxy compounds. Its ability to cross-link effectively while exhibiting significant biological effects makes it particularly valuable in both industrial applications and research contexts .